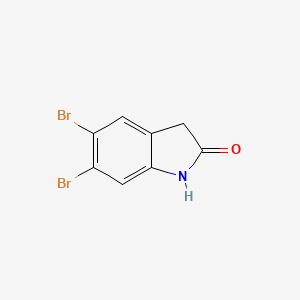
5,6-Dibromoindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibromoindolin-2-one is a brominated derivative of indole, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,6-Dibromoindolin-2-one can be synthesized through the bromination of indole derivatives. One common method involves the reaction of indole with N-bromosuccinimide (NBS) in an aqueous t-butyl alcohol solution. This reaction typically requires 2 to 3 molar equivalents of N-bromosuccinimide . The reaction conditions are mild, and the process is relatively straightforward, making it a convenient method for preparing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dibromoindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form indole-2,3-diones.
Reduction Reactions: Reduction can lead to the formation of less brominated or debrominated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted indole derivatives.
Oxidation: Major products are indole-2,3-diones.
Reduction: Products include less brominated or debrominated indole derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dibromoindolin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other brominated indole derivatives and indole-2,3-diones.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,6-Dibromoindolin-2-one involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dibromo-1,3-dihydroindol-2-one
- 5,7-Dibromo-1,3-dihydroindol-2-one
- 6-Bromo-5-methyl-1,3-dihydroindol-2-one
Uniqueness
5,6-Dibromoindolin-2-one is unique due to the specific positioning of the bromine atoms on the indole ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other brominated indole derivatives. Its unique properties make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
612487-49-7 |
|---|---|
Molekularformel |
C8H5Br2NO |
Molekulargewicht |
290.94 g/mol |
IUPAC-Name |
5,6-dibromo-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5Br2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) |
InChI-Schlüssel |
MVPGDKVBKNRUMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=C(C=C2NC1=O)Br)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














